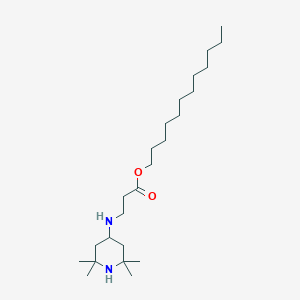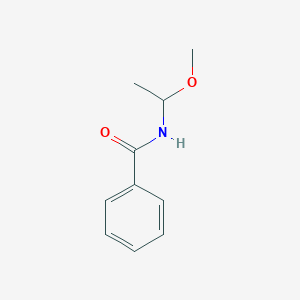
3-Hydroxy Agomélatine
Vue d'ensemble
Description
La 3-hydroxyagomélatine est un métabolite de l’agomélatine, un antidépresseur bien connu utilisé pour le traitement des troubles dépressifs majeurs. L’agomélatine elle-même est un agoniste mélatoninergique et un antagoniste du récepteur de la sérotonine. Le composé 3-hydroxyagomélatine conserve certaines des propriétés pharmacologiques de son composé parent, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique .
Applications De Recherche Scientifique
3-Hydroxy agomelatine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydroxylation reactions and the synthesis of related compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with serotonin and melatonin receptors.
Medicine: Research focuses on its potential therapeutic effects, including its antidepressant and anxiolytic properties.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
La 3-hydroxyagomélatine exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine et de la mélatonine. Elle agit comme un antagoniste au niveau des récepteurs de la sérotonine et comme un agoniste au niveau des récepteurs de la mélatonine. Cette double action contribue à réguler les rythmes circadiens et l’humeur. Le composé influence également la libération de neurotransmetteurs tels que la dopamine et la noradrénaline, contribuant à ses effets antidépresseurs .
Composés similaires :
Agomélatine : Le composé parent, connu pour ses propriétés antidépressives.
7-Desméthylagomélatine : Un autre métabolite avec des effets pharmacologiques similaires.
Mélatonine : Une hormone naturelle avec des interactions de récepteurs similaires.
Unicité : La 3-hydroxyagomélatine est unique en raison de son hydroxylation spécifique, qui modifie ses propriétés pharmacocinétiques et pharmacodynamiques par rapport à son composé parent et aux autres métabolites. Cette modification peut entraîner des différences d’affinité et d’efficacité des récepteurs, ce qui en fait un composé précieux pour la recherche ciblée .
Analyse Biochimique
Biochemical Properties
3-Hydroxy Agomelatine has been found to act as a 5-HT2C receptor antagonist, with an IC50 of 3.2 μM and a Ki of 1.8 μM . This suggests that 3-Hydroxy Agomelatine interacts with 5-HT2C receptors, potentially influencing the activity of these proteins and impacting biochemical reactions within the cell .
Cellular Effects
Its parent compound, Agomelatine, has been shown to have effects on various types of cells and cellular processes . For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways
Molecular Mechanism
It is known to act as an antagonist at 5-HT2C receptors . This suggests that it may exert its effects at the molecular level by binding to these receptors and inhibiting their activity .
Temporal Effects in Laboratory Settings
One study showed that Agomelatine demonstrated faster efficacy within 2 weeks compared to SSRIs
Dosage Effects in Animal Models
One study showed that Agomelatine treatment significantly improved depression-like behavior in mice
Metabolic Pathways
It is known that Agomelatine undergoes extensive first-pass hepatic metabolism
Transport and Distribution
It is known that Agomelatine undergoes extensive first-pass hepatic metabolism, suggesting that it may be transported and distributed within the liver .
Subcellular Localization
It is known that Agomelatine is localized within the endoplasmic reticulum (ER) and also within spherical, vesicular structures located in the cytoplasm
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 3-hydroxyagomélatine implique généralement l’hydroxylation de l’agomélatine. Cela peut être réalisé par diverses réactions chimiques, y compris l’utilisation d’agents oxydants. Une méthode courante implique l’utilisation d’un agent hydroxylant en présence d’un catalyseur dans des conditions de température et de pression contrôlées .
Méthodes de production industrielle : La production industrielle de 3-hydroxyagomélatine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de réactifs et de catalyseurs de qualité industrielle afin de garantir un rendement élevé et une pureté élevée. Les conditions de réaction sont optimisées afin de minimiser les sous-produits et de maximiser l’efficacité du processus d’hydroxylation .
Analyse Des Réactions Chimiques
Types de réactions : La 3-hydroxyagomélatine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour former différents dérivés.
Réduction : Les réactions de réduction peuvent convertir la 3-hydroxyagomélatine en son composé parent ou en d’autres structures apparentées.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les acides peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, réduits et substitués de la 3-hydroxyagomélatine, chacun ayant des propriétés pharmacologiques uniques .
4. Applications de la recherche scientifique
La 3-hydroxyagomélatine a un large éventail d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l’étude des réactions d’hydroxylation et de la synthèse de composés apparentés.
Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs de la sérotonine et de la mélatonine.
Médecine : La recherche se concentre sur ses effets thérapeutiques potentiels, y compris ses propriétés antidépressives et anxiolytiques.
Comparaison Avec Des Composés Similaires
Agomelatine: The parent compound, known for its antidepressant properties.
7-Desmethyl agomelatine: Another metabolite with similar pharmacological effects.
Melatonin: A natural hormone with similar receptor interactions.
Uniqueness: 3-Hydroxy agomelatine is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This modification can lead to differences in receptor affinity and efficacy, making it a valuable compound for targeted research .
Propriétés
IUPAC Name |
N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?
A: 3-Hydroxy Agomelatine is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:
Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for 3-Hydroxy Agomelatine analysis?
A: The paper [] highlights the need for a highly sensitive and specific method for analyzing 3-Hydroxy Agomelatine in human plasma. This is due to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)






